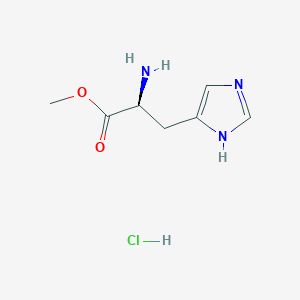

Methyl L-histidinate hydrochloride

Description

BenchChem offers high-quality Methyl L-histidinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-histidinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

18684-16-7 |

|---|---|

Molecular Formula |

C7H12ClN3O2 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 |

InChI Key |

VEEIFXWJNCAVEQ-RGMNGODLSA-N |

SMILES |

COC(=O)C(CC1=CN=CN1)N.Cl |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)N.Cl |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N.Cl |

Other CAS No. |

22888-60-4 |

Synonyms |

L-Histidine, Methyl ester, Monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Methyl L-Histidinate Dihydrochloride

Technical Guide for Research & Development

Executive Summary

Methyl L-histidinate dihydrochloride (CAS: 7389-87-9) is a critical intermediate in peptide synthesis and a structural analog used in histidine decarboxylase studies.[1] This guide details a robust, scalable protocol for its synthesis via the thionyl chloride-mediated esterification of L-histidine. Unlike standard Fischer esterification using mineral acids, the thionyl chloride method generates anhydrous HCl in situ, driving the equilibrium toward the ester while maintaining strict moisture control—a decisive factor in preventing hydrolysis.

Key Technical Specifications:

-

Target Compound: Methyl L-histidinate dihydrochloride (L-His-OMe[2][3]·2HCl)[1][4]

-

Molecular Formula:

[1][2][3][4] -

Yield Potential: 90–95%

-

Purity Target: >98% (HPLC/NMR)

Mechanistic Principles

The synthesis proceeds via an acyl-chloride-like intermediate mechanism, often termed the thionyl chloride-methanol activation.

-

Activation: Thionyl chloride (

) reacts with methanol at low temperature to form methyl sulfite and anhydrous hydrogen chloride ( -

Protonation: The L-histidine zwitterion is protonated at the

-amino group and the imidazole ring, increasing solubility in the polar organic solvent. -

Esterification: The carboxylic acid is activated (likely via a transient acyl chloride or protonated species) and attacked by methanol.

-

Salt Formation: The product isolates as the dihydrochloride salt due to the basicity of both the primary amine (

) and the imidazole nitrogen (

Reaction Scheme

Figure 1: Reaction pathway for the thionyl chloride-mediated esterification of L-histidine.

Experimental Protocol

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water. Perform all steps in a fume hood. Wear chemically resistant gloves and eye protection.

Materials

-

L-Histidine (Reagent grade, >99%)

-

Thionyl Chloride (

, 99%+) -

Methanol (Anhydrous, <0.05% water)

-

Diethyl Ether or Methyl tert-butyl ether (MTBE) (for precipitation)

Step-by-Step Synthesis

Phase 1: Reagent Addition (Exothermic Control)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (calcium chloride or Drierite).

-

Solvent Charge: Add 100 mL of anhydrous methanol to the flask.

-

Cooling: Submerge the flask in an ice-salt bath (-10°C to 0°C). Allow methanol to cool for 15 minutes.

-

Activation: Dropwise, add 15.0 mL (24.5 g, 206 mmol) of thionyl chloride to the methanol.

-

Critical: Addition must be slow to maintain temperature <5°C. The reaction of

with MeOH is highly exothermic.

-

-

Substrate Addition: Once addition is complete, add 10.0 g (64.5 mmol) of L-histidine in a single portion.

-

Note: The solution may remain heterogeneous initially.

-

Phase 2: Reaction (Esterification)[5]

-

Room Temperature: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solid should begin to dissolve.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3 to 5 hours .

-

Monitoring: The solution should become clear and colorless to pale yellow.

-

-

Completion Check: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (

) should disappear, replaced by the ester (

Phase 3: Work-up and Purification

-

Concentration: Evaporate the solvent in vacuo (rotary evaporator) at 40°C. Do not overheat.

-

Co-evaporation: To remove traces of excess HCl and

, redissolve the oily residue in 20 mL of methanol and re-evaporate. Repeat twice. -

Crystallization:

-

Dissolve the resulting thick syrup in a minimum volume (approx. 10-15 mL) of cold methanol.

-

Slowly add diethyl ether or MTBE (approx. 100 mL) with vigorous stirring until the solution becomes cloudy.

-

Cool at 4°C overnight to induce crystallization.

-

-

Isolation: Filter the white crystalline solid under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with cold ether (

mL). -

Drying: Dry the product in a vacuum desiccator over

or KOH pellets for 24 hours.

Expected Yield: 14.0 – 15.0 g (90–96%) Appearance: White crystalline powder.

Characterization & Quality Control

Verify the identity and purity of the synthesized compound using the following parameters.

Physicochemical Properties Table

| Parameter | Specification | Notes |

| Appearance | White to off-white powder | Hygroscopic; store in desiccator. |

| Melting Point | 207°C – 209°C (dec) | Decomposes upon melting. |

| Solubility | High in | Insoluble in Ether, Hexane. |

| Optical Rotation | ||

| Molecular Weight | 242.10 g/mol | Dihydrochloride salt form.[2] |

NMR Spectroscopy Analysis

Solvent: Deuterium Oxide (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structure Mapping |

| 8.74 | Singlet (s) | 1H | Imidazole C2-H | |

| 7.49 | Singlet (s) | 1H | Imidazole C5-H | |

| 4.42 | Triplet (t) | 1H | ||

| 3.82 | Singlet (s) | 3H | Methyl Ester | |

| 3.45 - 3.65 | Multiplet (m) | 2H |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of Methyl L-histidinate dihydrochloride.

Troubleshooting & Optimization

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. If the product becomes a sticky gum rather than a solid during precipitation:

-

Remedy: Redissolve in absolute methanol and re-evaporate to ensure all water is removed. Use strictly anhydrous ether for precipitation.

-

-

Incomplete Reaction: If TLC shows starting material after 5 hours:

-

Cause: Moisture ingress deactivating the thionyl chloride.

-

Remedy: Add an additional 1-2 mL of thionyl chloride and reflux for another hour.

-

-

Coloration: A yellow/orange tint indicates oxidation or high-temperature degradation.

-

Prevention: Ensure the initial addition of

is kept below 0°C and do not exceed 50°C during rotary evaporation.

-

References

-

ChemicalBook. (2024). Methyl L-histidinate dihydrochloride 1H NMR Spectrum & Properties.

-

Sigma-Aldrich. (2024). L-Histidine methyl ester dihydrochloride Product Specification.

-

National Institutes of Health (NIH) PubChem. (2024). Methyl L-histidinate dihydrochloride Compound Summary.

-

Li, Z., et al. (2018). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.

-

Chem-Impex. (2024). L-Histidine methyl ester dihydrochloride Technical Data.

Sources

- 1. L-组氨酸甲酯 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methyl L-histidinate dihydrochloride | C7H13Cl2N3O2 | CID 2723645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. Methyl L-histidinate dihydrochloride(7389-87-9) 1H NMR spectrum [chemicalbook.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Methyl L-histidinate Dihydrochloride

This technical guide provides an in-depth analysis of the core spectroscopic data for Methyl L-histidinate dihydrochloride (C₇H₁₁N₃O₂ · 2HCl), a key derivative of the essential amino acid L-histidine.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile of the molecule. The protocols and interpretations herein are grounded in established principles to ensure scientific integrity and experimental reproducibility.

Introduction: The Importance of Spectroscopic Characterization

Methyl L-histidinate is a versatile building block in peptide synthesis and serves as a precursor in various biochemical and pharmaceutical applications.[2] Its hydrochloride salt form enhances stability and solubility, particularly in aqueous media.[3] As with any high-purity chemical intermediate, rigorous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive, detailed fingerprint of a molecule's identity, purity, and structural integrity.

This guide focuses on the dihydrochloride salt (CAS 7389-87-9), the most common commercially available form, where both the α-amino group and the imidazole ring are protonated.[4] This protonation state significantly influences the spectroscopic data, particularly the chemical shifts of adjacent protons and carbons in NMR and the vibrational frequencies of N-H bonds in IR spectroscopy.

Molecular Structure Analysis

Understanding the molecule's structure is the foundation for interpreting its spectra. Methyl L-histidinate dihydrochloride possesses several key features:

-

A chiral center at the α-carbon (Cα).

-

A primary ammonium group (-NH₃⁺).

-

A methyl ester functional group (-COOCH₃).

-

A protonated imidazole side chain.

These features give rise to a unique and predictable set of signals in each spectroscopic analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl L-histidinate dihydrochloride, which is highly soluble in water, Deuterium Oxide (D₂O) is the solvent of choice.[1][3] This simplifies the ¹H NMR spectrum by exchanging the acidic protons on the ammonium and imidazole groups (N-H) for deuterium, causing their signals to disappear.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR provides precise information on the electronic environment of each proton and its connectivity to neighboring protons. In the dihydrochloride form, the protonated imidazole ring and the ammonium group create a strong electron-withdrawing effect, shifting adjacent protons downfield (to a higher ppm value).

Data Interpretation: The ¹H NMR spectrum of Methyl L-histidinate dihydrochloride in D₂O exhibits five distinct signals. The residual solvent peak (HDO) typically appears around 4.79 ppm.[5]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Imidazole Cε1-H | ~8.6 | Singlet (s) | - | 1H |

| Imidazole Cδ2-H | ~7.3 | Singlet (s) | - | 1H |

| α-H | ~4.4 | Triplet (t) | ~7-8 | 1H |

| Ester -OCH₃ | ~3.8 | Singlet (s) | - | 3H |

| β-H₂ | ~3.4 | Doublet (d) | ~7-8 | 2H |

-

Imidazole Protons (8.6 and 7.3 ppm): These protons are attached to the aromatic imidazole ring and are significantly deshielded, hence their downfield chemical shifts.

-

α-Proton (4.4 ppm): This proton is adjacent to three electron-withdrawing groups: the ester carbonyl, the ammonium group, and the imidazole ring. This environment causes a strong downfield shift. It appears as a triplet due to coupling with the two adjacent β-protons.

-

Ester Methyl Protons (3.8 ppm): These three protons are on the methyl group attached to the ester oxygen. They are relatively shielded compared to the other protons and appear as a sharp singlet as there are no adjacent protons to couple with.

-

β-Protons (3.4 ppm): These two protons are diastereotopic and are coupled to the α-proton, resulting in a doublet.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shift of each carbon is determined by its hybridization and the electronegativity of attached atoms.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, confirming the seven carbon atoms in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| C =O (Ester Carbonyl) | ~170 | Most deshielded due to double bond to one oxygen and single bond to another. |

| Imidazole C γ | ~134 | Aromatic carbon with no attached proton. |

| Imidazole C ε1 | ~130 | Aromatic carbon attached to a proton, downfield due to two adjacent nitrogen atoms. |

| Imidazole C δ2 | ~118 | Aromatic carbon attached to a proton. |

| Ester -OC H₃ | ~54 | sp³ carbon bonded to an electronegative oxygen. |

| C α | ~52 | sp³ carbon bonded to the ammonium group and carbonyl group. |

| C β | ~26 | sp³ carbon, least deshielded of the aliphatic carbons. |

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures the acquisition of high-resolution NMR data.

Protocol Steps:

-

Sample Weighing: Accurately weigh 5-10 mg of Methyl L-histidinate dihydrochloride for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a clean, dry vial.[6]

-

Solvent Addition: Add approximately 0.6 mL of Deuterium Oxide (D₂O) to the vial.[6][7]

-

Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. The solution should be clear and free of particulates.[6]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any potential microparticulates that could degrade spectral quality, a small plug of cotton wool can be placed in the pipette to act as a filter.[8][9]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[6]

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard instrument parameters.

Part 2: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and reliable technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (e.g., stretching, bending). For a solid sample like Methyl L-histidinate dihydrochloride, the KBr pellet method is a robust choice, as KBr is transparent in the mid-IR range and provides a solid matrix for the analyte.[10]

Data Interpretation: The IR spectrum is characterized by several strong, broad absorptions typical of amine salts and carbonyl compounds.[11][12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3100-2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) & Imidazolium | Very broad and strong absorption, characteristic of amine hydrochlorides. Overlaps with C-H stretching.[12] |

| ~2950 | C-H Stretch | Aliphatic & Aromatic | Sharp peaks within the broad N-H envelope. |

| ~1740 | C=O Stretch | Ester | Strong, sharp peak. The position is characteristic of an α-amino acid ester. |

| ~1630 & ~1580 | C=N, C=C Stretch | Imidazole Ring | Absorptions typical for aromatic heterocyclic rings. |

| ~1500 | N-H Bend | Ammonium (-NH₃⁺) | Symmetric bending vibration. |

| ~1220 | C-O Stretch | Ester | Strong absorption from the ester C-O single bond. |

Experimental Protocol: KBr Pellet Preparation for FTIR

This self-validating protocol aims to create a transparent, homogeneous pellet, which is essential for a high-quality spectrum.[10]

Protocol Steps:

-

Drying: Ensure both the sample and spectroscopy-grade Potassium Bromide (KBr) are thoroughly dry. KBr is hygroscopic and any moisture will cause a large, broad O-H peak around 3400 cm⁻¹, potentially obscuring the N-H region.[10] Dry KBr in an oven at ~110°C for several hours and cool in a desiccator.

-

Grinding & Mixing: In an agate mortar and pestle, grind ~1-2 mg of the sample to a very fine powder. Add ~100-150 mg of the dry KBr. Gently but thoroughly mix the two powders until the mixture is homogeneous. The final concentration should be around 0.5-1%.[13][14]

-

Pellet Pressing: Transfer the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press.

-

Applying Pressure: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a solid, transparent disc.[10][15]

-

Pellet Release: Carefully release the pressure and disassemble the die to retrieve the pellet. A successful pellet will be thin and transparent or translucent.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.

Part 3: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acid derivatives as it gently generates gas-phase ions from a solution, typically by protonation.[16] Analysis is performed in positive ion mode to observe the protonated molecular ion, [M+H]⁺.

Data Interpretation: The mass spectrum will be analyzed for the molecular ion of the free base (C₇H₁₁N₃O₂), as the HCl molecules are lost during the ESI process.

-

Molecular Ion: The calculated monoisotopic mass of the free base is 169.0851 g/mol . In positive mode ESI-MS, the expected primary ion will be the protonated molecule, [M+H]⁺, at an m/z of 170.0929 .

-

Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 170 ion would reveal characteristic fragmentation patterns. The most common cleavages in protonated histidine and its derivatives involve losses from the side chain and the ester group.[17]

-

Loss of H₂O and CO (m/z 124): A characteristic fragmentation of protonated histidine involves the sequential loss of water and carbon monoxide from the carboxylic acid (or ester) end, resulting in a loss of 46 Da.[17]

-

Loss of the Methoxycarbonyl Group (m/z 110): Cleavage of the ester group as a ·COOCH₃ radical (59 Da) results in a fragment ion at m/z 110. This corresponds to the stable imidazolylmethanaminium ion.

-

Loss of the Imidazole Side Chain: Cleavage at the Cα-Cβ bond can lead to fragments corresponding to the loss of the imidazole-containing side chain.

-

Experimental Protocol: ESI-MS Analysis

Protocol Steps:

-

Sample Preparation: Prepare a dilute solution of Methyl L-histidinate dihydrochloride (approx. 10-50 µmol/L) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[18][19]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: The droplets travel through a heated capillary, where the solvent evaporates, leaving the protonated analyte ions in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Part 4: Integrated Spectroscopic Workflow

No single technique provides a complete picture. True structural verification comes from the integration of all three methods. NMR defines the C-H framework, IR confirms the presence of key functional groups, and MS provides the exact molecular weight and confirms the elemental composition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating profile for Methyl L-histidinate dihydrochloride. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the required ammonium, ester, and imidazolium functional groups, and mass spectrometry verifies the exact molecular weight. By following the detailed protocols and understanding the causal relationships behind the spectral features, researchers can confidently verify the identity, purity, and structure of this important chemical compound.

References

-

FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved February 19, 2026, from [Link]

-

Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved February 19, 2026, from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved February 19, 2026, from [Link]

-

Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved February 19, 2026, from [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 19, 2026, from [Link]

-

Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Retrieved February 19, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 19, 2026, from [Link]

-

LC-ESI-MS/MS methodology for determination of amino acids. (n.d.). Retrieved February 19, 2026, from [Link]

-

University of York. (n.d.). Preparing an NMR sample. Retrieved February 19, 2026, from [Link]

-

Soga, T., & Serwe, M. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent. Retrieved February 19, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved February 19, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved February 19, 2026, from [Link]

-

Schriewer, A., Heilen, K. J., Hayen, H., & Jiang, W. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Retrieved February 19, 2026, from [Link]

-

Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. [Link]

-

Applications of ESI-MS for peptides. (n.d.). Retrieved February 19, 2026, from [Link]

-

Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved February 19, 2026, from [Link]

-

G., R. R., H., P. J., & M., S. J. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-746. [Link]

-

Bakke, B. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved February 19, 2026, from [Link]

-

Lee, J. Y., & Lee, Y. W. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 33(10), 1932–1939. [Link]

-

PubChem. (n.d.). Methyl L-histidinate dihydrochloride. Retrieved February 19, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved February 19, 2026, from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved February 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Each panel... [Image]. Retrieved February 19, 2026, from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 19, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 19, 2026, from [Link]

-

Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved February 19, 2026, from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. scienceready.com.au [scienceready.com.au]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyl L-histidinate dihydrochloride | C7H13Cl2N3O2 | CID 2723645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. organomation.com [organomation.com]

- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. kinteksolution.com [kinteksolution.com]

- 11. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 14. scienceijsar.com [scienceijsar.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medsci.org [medsci.org]

- 19. chromatographyonline.com [chromatographyonline.com]

Thermal Stability and Degradation of Methyl L-histidinate Hydrochloride

Executive Summary

Methyl L-histidinate dihydrochloride (L-His-OMe[1]·2HCl) serves as a critical intermediate in peptide synthesis and a precursor for histidine derivatives. While the dihydrochloride salt exhibits robust thermal stability in the solid state up to ~200°C , its stability profile changes drastically upon solvation or neutralization.

This guide delineates the physicochemical boundaries of L-His-OMe·2HCl.[1][2] The core stability mechanism relies on the protonation of the

Physicochemical Profile & Thermal Properties[3]

Understanding the baseline properties of the material is essential for interpreting degradation data.

Chemical Identity

Solid-State Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) reveal a high degree of lattice stability for the anhydrous salt.

| Parameter | Value | Observation |

| Melting Point ( | 207°C | Sharp endotherm; immediate decomposition follows. |

| Decomposition Onset ( | ~213°C | Major weight loss observed in TGA (213–332°C).[5] |

| Stable Range | < 190°C | Negligible weight loss; suitable for high-temp solid-phase reactions. |

| Hygroscopicity | High | The dihydrochloride salt is prone to moisture uptake, creating a localized "solution state" in the solid matrix. |

Expert Insight: The high melting point is attributed to the strong ionic lattice energy of the dihydrochloride. However, the "safe" processing temperature is significantly lower (recommended <50°C for long durations) due to the risk of solid-state hydrolysis if trace moisture is present.

Degradation Pathways and Mechanisms[6]

The degradation of Methyl L-histidinate is a pH-switchable process . The molecule chooses between Hydrolysis and Dimerization (DKP formation) based on the protonation state of the N-terminus.

Pathway A: Hydrolysis (Acid/Base Catalyzed)

In aqueous environments, the ester bond is susceptible to hydrolysis, yielding L-Histidine and Methanol.

-

Acidic Conditions (pH < 4): Slow, reversible protonation of the carbonyl oxygen makes it susceptible to water attack. The presence of 2HCl naturally buffers the solution to this stable regime.

-

Basic Conditions (pH > 8): Rapid, irreversible attack by hydroxide ions (

).

Pathway B: Diketopiperazine (DKP) Formation

This is the most critical instability risk for the free base form.

-

Neutralization: At pH > 6, the

-ammonium ( -

Nucleophilic Attack: The free amine of one His-OMe molecule attacks the ester carbonyl of another.

-

Cyclization: The resulting dipeptide ester cyclizes to form Cyclo(His-His) , a diketopiperazine, releasing methanol.

Critical Control Point: The dihydrochloride salt form prevents this pathway by "locking" the amine as a non-nucleophilic ammonium ion. Never neutralize the salt unless immediately reacting it.

Visualization of Degradation Logic

Figure 1: The pH-dependent divergence of degradation pathways. Note that the salt form effectively blocks the DKP pathway.

Experimental Protocols

Forcing Degradation Study (Stress Testing)

To validate the stability profile for your specific formulation, perform the following stress test. This protocol relies on HPLC for quantification.

Objective: Determine the

Reagents:

-

Methyl L-histidinate[1][5][3][4][6] · 2HCl (Reference Standard)

-

0.1 N HCl (Acid Stress)

-

0.1 N NaOH (Base Stress)

-

Phosphate Buffer pH 7.4 (Neutral/Oxidative Stress)

Workflow:

-

Preparation: Dissolve L-His-OMe·2HCl to a concentration of 1 mg/mL in the respective stress media.

-

Incubation:

-

Thermal: 60°C for 24 hours.

-

Control: 25°C protected from light.

-

-

Quenching: Neutralize Acid/Base samples immediately after timepoint to pH 7.0 to stop reaction.

-

Analysis: Inject onto HPLC immediately (autosampler at 4°C).

Analytical Method (HPLC-UV)

A self-validating method must separate the parent peak from L-Histidine (hydrolysis product) and Cyclo(His-His) (DKP).

| Parameter | Condition |

| Column | C18 Polar-Embedded (e.g., Waters SymmetryShield or equivalent), 3.5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0% B to 10% B over 15 min (Retains polar Histidine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide/Ester bond) and 260 nm (Imidazole) |

| Column Temp | 25°C |

Self-Validating Check: L-Histidine elutes early (near void volume) due to high polarity. The Methyl Ester elutes later. DKP (less polar than free histidine) elutes between or after the ester depending on the column chemistry. Ensure resolution > 1.5 between all peaks.

Analytical Workflow Diagram

Figure 2: HPLC separation order for stability indicating method.

Storage and Handling Recommendations

Based on the thermal and chemical data, the following protocols are mandatory to maintain integrity:

-

Moisture Control: The dihydrochloride salt is hygroscopic. Store in a desiccator or tightly sealed container. Moisture absorption converts the solid surface into a concentrated acidic solution, accelerating hydrolysis even at room temperature.

-

Temperature: Store at -20°C for long-term storage. Short-term handling at room temperature (25°C) is acceptable if kept dry.

-

Formulation: Avoid formulating in neutral/basic aqueous buffers for extended periods. If a neutral pH is required for a reaction, generate the free base in situ and use immediately.

References

-

Fisher Scientific. (2025).[2] Safety Data Sheet: Methyl L-histidinate dihydrochloride. Retrieved from

-

Rajasekaran, M., et al. (2011).[5] Crystallization, spectral, and thermal characterization of L-histidine methyl ester dihydrochloride (LHMED). Journal of Thermal Analysis and Calorimetry. Retrieved from

-

Hay, R. W., & Morris, P. J. (1971). The base hydrolysis of L-(+)-histidine methyl ester. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from

-

Capasso, S., et al. (2023). Prevention of diketopiperazine formation in peptide synthesis. Royal Society of Chemistry. Retrieved from

-

United States Biological. (2024).[2] L-Histidine Methyl Ester Dihydrochloride Data Sheet. Retrieved from

Sources

- 1. usbio.net [usbio.net]

- 2. fishersci.com [fishersci.com]

- 3. L-Histidine hydrochloride | 645-35-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. akjournals.com [akjournals.com]

- 6. The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl ester - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of Methyl L-histidinate Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-histidinate hydrochloride, a synthetic derivative of the essential amino acid L-histidine, serves as a potent and invaluable tool in biomedical research. Its primary and most well-documented mechanism of action is the irreversible inhibition of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine biosynthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of Methyl L-histidinate hydrochloride, its cellular transport and metabolic fate, and its application in elucidating the roles of histamine in physiological and pathological processes. Detailed experimental protocols and data interpretation strategies are presented to empower researchers in leveraging this compound for their scientific investigations.

Introduction: The Significance of Modulating Histamine Synthesis

Histamine, a biogenic amine, is a pleiotropic mediator involved in a vast array of physiological processes, including neurotransmission, gastric acid secretion, and the immune response.[1][2] The synthesis of histamine from its precursor, L-histidine, is catalyzed by a single enzyme, L-histidine decarboxylase (HDC).[1] This enzymatic step represents a critical control point in the histamine signaling pathway. Consequently, specific and potent inhibitors of HDC are indispensable research tools for dissecting the multifaceted roles of newly synthesized histamine in health and disease.

Methyl L-histidinate hydrochloride has emerged as a cornerstone compound for such investigations. As the methyl ester of L-histidine, it acts as a pro-drug, efficiently entering cells where it is hydrolyzed to L-histidine, the natural substrate for HDC.[3] However, its true utility lies in its ability to act as an irreversible inhibitor of HDC, effectively shutting down histamine production.[4][5][6] This technical guide will delve into the intricate details of its mechanism of action, providing researchers with the foundational knowledge and practical methodologies to effectively utilize Methyl L-histidinate hydrochloride in their studies.

Molecular Mechanism of Irreversible Inhibition of Histidine Decarboxylase

The central mechanism of action of Methyl L-histidinate is its time-dependent and irreversible inactivation of histidine decarboxylase.[4][7] This inhibition is not a simple competitive interaction but rather a multi-step process that culminates in the formation of a stable, covalent-like bond with the enzyme's active site.

Kinetic Profile of Inhibition

The inactivation of HDC by Methyl L-histidinate follows saturation kinetics, a hallmark of mechanism-based inhibitors.[4][8] This process can be described by a two-step model: an initial reversible binding of the inhibitor to the enzyme's active site to form an enzyme-inhibitor complex (E-I), followed by an irreversible chemical modification that inactivates the enzyme (E-I*).

The kinetic parameters that define this interaction are:

-

KI (Inactivation Constant): Represents the concentration of the inhibitor that gives half the maximal rate of inactivation. A lower KI value indicates a higher affinity of the inhibitor for the enzyme. For the methyl ester of L-histidine, a Ki of 1.8 x 10-6 M has been reported for rat stomach HDC.[5]

-

kinact (Maximal Rate of Inactivation): The first-order rate constant for the conversion of the reversible E-I complex to the irreversibly inactivated form at saturating concentrations of the inhibitor.[8]

The overall efficiency of the irreversible inhibition is often expressed as the second-order rate constant kinact/KI .[9]

Chemical Basis of Irreversible Binding

The precise chemical mechanism of irreversible inhibition depends on the type of HDC.

-

Pyruvoyl-Dependent HDC (e.g., from Lactobacillus 30a): In this bacterial enzyme, the active site contains a pyruvoyl group that is essential for catalysis. Methyl L-histidinate forms a Schiff base with this pyruvoyl residue.[7][10] This tight, essentially irreversible complex prevents the enzyme from processing its natural substrate, L-histidine.[7]

-

Pyridoxal-5'-Phosphate (PLP)-Dependent HDC (e.g., mammalian HDC): Mammalian HDC utilizes PLP as a cofactor.[1][11] While the exact covalent adduct has been more challenging to characterize than for pyruvoyl enzymes, studies with other mechanism-based HDC inhibitors like (S)-α-fluoromethylhistidine demonstrate that the inhibitor undergoes a partial catalytic cycle, leading to the formation of a reactive intermediate that covalently modifies an active site residue, thereby irreversibly inactivating the enzyme.[12] It is hypothesized that Methyl L-histidinate follows a similar path of forming a stable complex within the active site of mammalian HDC.

The following diagram illustrates the general principle of irreversible enzyme inhibition by Methyl L-histidinate.

Caption: General mechanism of irreversible inhibition of HDC.

Cellular Uptake and Metabolic Activation

For Methyl L-histidinate hydrochloride to exert its inhibitory effect within a cell, it must first cross the cell membrane and then be converted into its active form.

Cellular Transport

As an amino acid ester, Methyl L-histidinate is more lipophilic than its parent amino acid, L-histidine. This property facilitates its transport across the plasma membrane. It is likely taken up by cells through one or more of the numerous amino acid and peptide transport systems.[3][13] The specific transporters involved may vary depending on the cell type.

Intracellular Hydrolysis

Once inside the cell, the methyl ester bond of Methyl L-histidinate is rapidly cleaved by intracellular esterases.[3] This hydrolysis releases L-histidine and methanol. The intracellular generation of L-histidine is a key feature of this compound's utility as a research tool, as it can transiently increase the intracellular substrate pool for HDC, leading to a more pronounced and observable effect of the subsequent irreversible inhibition.

The following workflow outlines the cellular processing of Methyl L-histidinate hydrochloride.

Caption: Cellular uptake and activation of Methyl L-histidinate.

Interaction with Histamine Receptors

A crucial aspect of a specific enzyme inhibitor is its lack of direct activity on the downstream receptors of the pathway it modulates. Based on the available literature, there is no significant evidence to suggest that Methyl L-histidinate hydrochloride directly acts as an agonist or antagonist at the known histamine receptors (H1, H2, H3, and H4). Its mechanism of action is focused on the inhibition of histamine synthesis. However, when designing experiments, it is always prudent to consider potential off-target effects. In studies where direct receptor interaction is a concern, control experiments using cell lines expressing specific histamine receptors in the absence of HDC could be performed.

Experimental Protocols for Studying the Mechanism of Action

To rigorously investigate the effects of Methyl L-histidinate hydrochloride, a combination of in vitro and cell-based assays is recommended.

In Vitro Histidine Decarboxylase (HDC) Activity Assay

This assay directly measures the enzymatic activity of HDC and its inhibition by Methyl L-histidinate. A common and sensitive method is the radiometric assay.

Principle: This assay quantifies the enzymatic conversion of radiolabeled L-histidine (e.g., L-[1-14C]histidine) to histamine and 14CO2. The amount of released 14CO2 is proportional to the HDC activity.[14][15]

Step-by-Step Protocol:

-

Enzyme Source: Purified or partially purified HDC from a tissue homogenate or cell lysate.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8) containing the enzyme preparation, pyridoxal-5'-phosphate (for mammalian HDC), and the substrate, L-[1-14C]histidine.

-

Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of Methyl L-histidinate hydrochloride for different time points to characterize the time-dependent inactivation.

-

Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and CO2 Trapping: Stop the reaction by adding an acid (e.g., trichloroacetic acid). The released 14CO2 is trapped in a suitable absorbent (e.g., a filter paper soaked in a hyamine hydroxide solution) placed in a sealed reaction vial.

-

Quantification: The filter paper is transferred to a scintillation vial with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of reaction and determine the kinetic parameters of inhibition (KI and kinact) by plotting the observed rate of inactivation against the inhibitor concentration.

Cellular Uptake and Hydrolysis Assay

This assay determines the rate at which Methyl L-histidinate enters cells and is converted to L-histidine.

Principle: Cells are incubated with radiolabeled or fluorescently tagged Methyl L-histidinate. The intracellular accumulation of the compound and its hydrolyzed product is measured over time.

Step-by-Step Protocol using Radiolabeled Compound:

-

Cell Culture: Plate the cells of interest in a multi-well plate and grow to a suitable confluency.

-

Incubation: Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution). Add the uptake buffer containing radiolabeled Methyl L-[14C]histidinate.

-

Time Course: Incubate the cells for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.

-

Termination and Lysis: At each time point, rapidly wash the cells with ice-cold uptake buffer to remove extracellular compound. Lyse the cells with a suitable lysis buffer.

-

Separation and Quantification: The intracellular lysate can be analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate Methyl L-histidinate from the hydrolyzed L-histidine. The radioactivity in each fraction is then quantified by liquid scintillation counting.

-

Data Analysis: Plot the intracellular concentration of both the parent compound and the metabolite over time to determine the rates of uptake and hydrolysis.

In Vivo Studies to Assess Histamine Depletion

To confirm the efficacy of Methyl L-histidinate hydrochloride in a whole-animal model, tissue histamine levels can be measured following its administration.

Principle: Animals are treated with Methyl L-histidinate hydrochloride, and at various time points, tissues of interest are collected and analyzed for their histamine content.

Step-by-Step Protocol:

-

Animal Dosing: Administer Methyl L-histidinate hydrochloride to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage). Include a vehicle-treated control group.

-

Tissue Collection: At predetermined time points post-administration, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain, stomach, skin).

-

Histamine Extraction: Homogenize the tissues in an acidic solution (e.g., perchloric acid) to extract histamine and precipitate proteins.

-

Histamine Quantification: The histamine concentration in the supernatant can be measured using various methods, such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A commercially available and sensitive method.

-

High-Performance Liquid Chromatography (HPLC) with fluorometric or mass spectrometric detection: A highly specific and quantitative method.[16]

-

-

Data Analysis: Compare the tissue histamine levels between the treated and control groups to determine the extent and duration of histamine depletion.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned experiments should be presented in a structured format.

Table 1: Kinetic Parameters of HDC Inhibition by Methyl L-histidinate Hydrochloride

| Parameter | Value | Enzyme Source | Reference |

| Ki | 1.8 µM | Rat Stomach HDC | [5] |

| kinact | 0.346 min-1 | Lactobacillus 30a HDC | [4] |

| kinact/KI |

Note: The kinact/KI value can be calculated from the experimentally determined KI and kinact.

Table 2: Cellular Uptake and Hydrolysis of Methyl L-histidinate in [Cell Line]

| Time (min) | Intracellular Methyl L-histidinate (pmol/mg protein) | Intracellular L-Histidine (pmol/mg protein) |

| 1 | ||

| 5 | ||

| 15 | ||

| 30 | ||

| 60 |

Conclusion

Methyl L-histidinate hydrochloride is a powerful research tool with a well-defined mechanism of action centered on the irreversible inhibition of histidine decarboxylase. Its utility as a pro-drug that is actively transported into cells and subsequently hydrolyzed to an active inhibitor allows for the targeted depletion of newly synthesized histamine. A thorough understanding of its kinetic properties, cellular processing, and the appropriate experimental methodologies is paramount for its effective application in research. This guide provides the necessary technical foundation for scientists and drug development professionals to confidently employ Methyl L-histidinate hydrochloride in their quest to unravel the complex biology of histamine.

References

-

Lane, R. S., Manning, J. M., & Snell, E. E. (1976). Histidine decarboxylase of Lactobacillus 30a: inactivation and active-site labeling by L-histidine methyl ester. Biochemistry, 15(19), 4180–4185. [Link]

-

Schayer, R. W. (1966). Determination of histidine decarboxylase activity. In Methods of Biochemical Analysis (Vol. 14, pp. 99-117). John Wiley & Sons, Inc. [Link]

-

Kubota, H., Hayashi, H., Watanabe, T., Taguchi, Y., & Wada, H. (1984). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical pharmacology, 33(7), 983–990. [Link]

-

Kelley, J. L., Miller, C. A., & White, H. L. (1977). Inhibition of histidine decarboxylase. Derivatives of histidine. Journal of medicinal chemistry, 20(4), 506–509. [Link]

-

García-Cánovas, F., Tudela, J., & Varón, R. (1993). Experimental approach to the kinetic study of unstable site-directed irreversible inhibitors: kinetic origin of the apparent positive co-operativity arising from inactivation of trypsin by p-amidinophenylmethanesulphonyl fluoride. The Biochemical journal, 291 ( Pt 2)(Pt 2), 439–445. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit. Dojindo. [Link]

-

Johnson, D. S., & Weerapana, E. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of medicinal chemistry, 60(15), 6479–6483. [Link]

-

IT Medical Team. (2023, June 30). Enzyme inhibitors: strategies and challenges in drug design. [Link]

-

Lee, W., Kim, M., & Lee, K. C. (2001). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Journal of pharmaceutical sciences, 90(7), 883–892. [Link]

-

Alston, T. A., & Abeles, R. H. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry, 26(13), 4082–4085. [Link]

-

Ortiz, J., Gómez, J., Torrent, A., Aldavert, M., & Blanco, I. (2000). Quantitative radioisotopic determination of histidine decarboxylase using high-performance liquid chromatography. Analytical biochemistry, 280(1), 111–117. [Link]

-

Wikipedia. (2023, December 1). Histidine methyl ester. In Wikipedia. [Link]

-

M-CSA. (n.d.). Histidine decarboxylase. [Link]

-

Wikipedia. (2024, January 29). Histidine decarboxylase. In Wikipedia. [Link]

-

Strelow, J. M., & Johnson, D. S. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry, 60(15), 6479-6483. [Link]

-

Dojindo Laboratories. (n.d.). Cellular Uptake Assay Data Collection. [Link]

-

Small Molecule Pathway Database. (2021, August 23). 1-Methylhistidine Metabolism. [Link]

-

Lozeva, V., Tuomisto, L., & Panula, P. (2003). Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats. Life sciences, 73(12), 1545–1555. [Link]

-

Leurs, R., Smit, M. J., & Timmerman, H. (1995). Affinities of histamine, histamine receptor agonists and antagonists for H3 binding sites on rat brain cortex homogenates. British journal of pharmacology, 114(4), 847–854. [Link]

-

Ohsawa, Y., & Ohtsu, H. (2001). [A method for the assay of histidine decarboxylase activity]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 118(5), 329–334. [Link]

-

Lozeva, V., Tuomisto, L., & Panula, P. (2003). Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats. Life Sciences, 73(12), 1545-1555. [Link]

-

Palanimurugan, R., & Toth, K. (2014). Mechanism of L-histidine decarboxylation (intermediates a-c) and the reaction of internal aldimine with 4(5)-aminooxymethylimidazole (O-IMHA) to form the O-IMHA-PLP oxime (pathway d). K305 is the lysine residue forming the Schiff base with PLP. ResearchGate. [Link]

-

Yoshinaga, M., & Nakamura, Y. (2017). Novel inhibitors for histidine decarboxylase from plant components. International Biology Review, 1(2), 1-10. [Link]

-

Schayer, R. W. (1968). Further studies on the histidine-histamine relationship in vivo. British Journal of Pharmacology and Chemotherapy, 34(2), 370-378. [Link]

-

Wang, C. H., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1369325. [Link]

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. ResearchGate. [Link]

-

Gantz, I., et al. (1992). Molecular basis for the interaction of histamine with the histamine H2 receptor. Journal of Biological Chemistry, 267(28), 20840-20843. [Link]

-

S, S., & R, R. (2020). Molecular and pharmacokinetic properties of the histidine decarboxylase inhibitors from clove. International Journal of Green Pharmacy, 14(2). [Link]

-

Zhang, Y., et al. (2022). Single-site labeling of histidine in proteins, on-demand reversibility, and traceless metal-free protein purification. Chemical Communications, 58(84), 11811-11814. [Link]

-

Wadman, S. K., et al. (1979). Cellular transport of L-histidine in Hartnup disease. Clinica Chimica Acta, 92(2), 257-264. [Link]

-

Duch, D. S., et al. (1988). Histidine decarboxylase measurement in brain by 14CO2 trapping. Neurochemical Research, 13(6), 553-558. [Link]

-

Schayer, R. W. (1962). Studies on the histidine-histamine relationship in vivo. British Journal of Pharmacology and Chemotherapy, 18(2), 326-332. [Link]

-

PathBank. (2023, August 24). Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). [Link]

-

Breaker, R. R., et al. (2024). L-Histidine Modulates the Catalytic Activity and Conformational Changes of the HD3 Deoxyribozyme. International Journal of Molecular Sciences, 25(22), 12345. [Link]

-

Thakkar, A., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. [Link]

Sources

- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histidine decarboxylase of Lactobacillus 30a: inactivation and active-site labeling by L-histidine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of histidine decarboxylase. Derivatives of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histidine methyl ester - Wikipedia [en.wikipedia.org]

- 7. Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Histidine decarboxylase measurement in brain by 14CO2 trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative radioisotopic determination of histidine decarboxylase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of L-histidine methyl ester hydrochloride

An In-depth Technical Guide to the Chemical Properties of L-Histidine Methyl Ester Dihydrochloride

Introduction: Beyond the Building Block

To the researcher in drug development and biochemistry, L-histidine is a familiar scaffold, an essential amino acid whose unique imidazole side chain dictates the structure and function of countless proteins. However, the strategic modification of this fundamental unit unlocks new functionalities critical for synthesis and formulation. L-Histidine methyl ester dihydrochloride is one such modification, a derivative where the carboxylic acid group is converted to a methyl ester and the molecule is stabilized as a dihydrochloride salt.[1]

This transformation is not merely academic. It serves two primary purposes: first, it protects the carboxyl group, preventing it from participating in undesired side reactions during complex chemical syntheses, most notably in peptide synthesis. Second, the dihydrochloride salt form significantly enhances the compound's stability and its solubility in polar solvents, a crucial attribute for its use in biochemical assays and as a pharmaceutical formulation component.[1][2] This guide provides an in-depth exploration of the core chemical properties of L-histidine methyl ester dihydrochloride, offering not just data, but the underlying chemical rationale to empower researchers in its effective application.

Section 1: Physicochemical and Analytical Profile

A thorough understanding of a compound's physical and analytical characteristics is the bedrock of its reliable use in any experimental setting. L-Histidine methyl ester dihydrochloride is a white, odorless crystalline powder under standard conditions.[3][4] Its key physicochemical properties are summarized below.

Core Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁N₃O₂ · 2HCl | [2][3][5] |

| Molecular Weight | 242.10 g/mol | [3][6] |

| CAS Number | 7389-87-9 | [2][5] |

| Appearance | White crystalline powder | [2][3][4] |

| Melting Point | ~207 °C (with decomposition) | [3][7] |

| Optical Rotation | [α]20/D = +9.0° to +10° (c=2 in H₂O) | [2] |

| Purity (Typical) | ≥97-99% (HPLC) | [2] |

Molecular Structure and Stereochemistry

The structure of L-histidine methyl ester is defined by three key functional groups: the α-amino group, the imidazole side chain, and the methyl ester. The "L-" designation refers to the (S)-configuration at the α-carbon, which is the naturally occurring stereoisomer and is critical for recognition by most biological systems.[1] The molecule is typically supplied as a dihydrochloride salt, meaning both the α-amino group and one of the imidazole nitrogens are protonated and associated with a chloride counter-ion. This salt form is crucial for preventing intermolecular reactions and enhancing solubility in aqueous media.[1]

Solubility Profile: A Thermodynamic Perspective

L-Histidine methyl ester dihydrochloride exhibits excellent solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO).[1][5][7] This high solubility is a direct consequence of its ionic nature as a dihydrochloride salt and the presence of multiple hydrogen-bonding sites.

From a thermodynamic standpoint, the dissolution process is driven by favorable enthalpy changes arising from strong ion-dipole interactions between the charged sites on the molecule and polar solvent molecules. Studies on the solubility of related amino acids, like L-histidine itself, in aqueous binary solvent mixtures (e.g., water + ethanol) show that solubility is positively correlated with both temperature and the mole fraction of water.[8] This trend holds true for its ester derivative; increasing the temperature provides the necessary energy to overcome the crystal lattice energy, while a higher water content provides more polar molecules to solvate the ions effectively.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. Several analytical techniques are routinely employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for structural confirmation. The spectrum of L-histidine methyl ester dihydrochloride in a solvent like D₂O would show characteristic signals: distinct aromatic protons for the imidazole ring, a triplet for the α-proton, a doublet for the β-protons, and a sharp singlet around 3.7-3.9 ppm corresponding to the three protons of the methyl ester group.[9][10]

-

Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint of the functional groups. Key absorption bands include a strong carbonyl (C=O) stretch from the ester at approximately 1740 cm⁻¹, N-H bending vibrations for the protonated amine, and C=N and C-N stretching vibrations from the imidazole ring.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing purity. Due to the compound's polar and cationic nature, a mixed-mode stationary phase (combining reversed-phase and ion-exchange characteristics) is highly effective.[11] A typical method uses a mobile phase of acetonitrile and water with a sulfuric acid buffer, allowing for excellent separation of the ester from its parent amino acid, L-histidine. Detection is commonly performed at a low UV wavelength, such as 200 nm, to capture the absorbance of the molecule.[11]

Section 2: Chemical Reactivity and Stability

While the ester and salt forms confer stability, L-histidine methyl ester dihydrochloride is not inert. Its reactivity is central to its function in chemical synthesis and is a key consideration for its storage and handling.

Ester Hydrolysis: The Primary Reactivity Pathway

The most significant reaction is the hydrolysis of the methyl ester back to the carboxylic acid, yielding L-histidine and methanol. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis : In strongly acidic aqueous solutions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification) : This pathway is generally faster and involves the direct attack of a hydroxide ion on the carbonyl carbon. Kinetic studies of the base hydrolysis have precisely determined the specific rate constants, showing that the reaction proceeds readily in aqueous solutions.[12] The rate is influenced by the protonation state of the molecule, with different species (e.g., the monoprotonated vs. the unprotonated form) exhibiting distinct reaction rates.[12]

The workflow for this critical reaction is illustrated below.

Caption: Figure 1: Hydrolysis of L-Histidine Methyl Ester

Stability, Storage, and Degradation

Under recommended conditions, L-histidine methyl ester dihydrochloride is a stable compound.[13] However, its integrity can be compromised by several factors:

-

Hygroscopicity : The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can facilitate hydrolysis over time. Therefore, it is imperative to store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like argon or nitrogen.[1][5]

-

Incompatibility with Oxidants : Strong oxidizing agents are incompatible with L-histidine methyl ester dihydrochloride and should be avoided, as they can lead to oxidative degradation of the imidazole ring or other functional groups.[3][4][13]

-

Contaminant-Induced Degradation : In the context of biopharmaceutical formulations, it has been observed that L-histidine buffers can sometimes be subject to contamination that leads to the degradation of histidine into trans-urocanic acid.[14][15] While this study focused on the parent amino acid, it highlights a potential degradation pathway for the imidazole ring that researchers should be aware of, especially during long-term stability studies.

Reactivity in Chemical Synthesis

The primary synthetic utility of L-histidine methyl ester dihydrochloride is as a protected form of L-histidine. By temporarily converting the carboxylic acid to an ester, chemists can perform reactions on the α-amino group or the imidazole side chain without interference from the carboxylate.

This is most evident in peptide synthesis . The methyl ester serves as a simple and effective C-terminus protecting group. The general workflow involves coupling the free N-terminus of the histidine methyl ester with the activated C-terminus of an N-protected amino acid. After the peptide bond is formed, the methyl ester can be selectively removed by saponification to reveal the C-terminal carboxylic acid for further chain elongation. The compound is also used as a reactant to create other complex molecules, such as imidazopyridine derivatives via the Pictet-Spengler reaction.

Caption: Figure 2: Workflow for Dipeptide Synthesis

Section 3: Field-Proven Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving L-histidine methyl ester dihydrochloride.

Protocol 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride

This protocol is based on the well-established Fischer esterification method using thionyl chloride, which serves as both a catalyst and a dehydrating agent.[16]

Rationale : L-histidine is reacted with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is particularly effective as it reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, and methanesulfonyl chloride, which facilitates the esterification. The refluxing provides the necessary activation energy for the reaction to proceed to completion.

Methodology :

-

Setup : In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents : Suspend L-histidine (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of histidine).

-

Reaction Initiation : Cool the stirred suspension in an ice bath. Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise via a dropping funnel. The addition is exothermic and generates HCl gas.

-

Causality Note: The slow, cooled addition prevents an uncontrolled temperature spike and ensures the safe generation of the catalytic species.

-

-

Reflux : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour. Then, heat the mixture to reflux (approx. 65°C) for 24-48 hours.

-

Reaction Monitoring (Self-Validation) : The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product is more non-polar than the starting material. A suitable mobile phase is n-butanol:acetic acid:water (4:1:1). The spots can be visualized with ninhydrin stain.

-

Workup and Purification : Once the reaction is complete, cool the mixture and concentrate it under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude product.

-

Crystallization : The crude product can be purified by recrystallization. Triturate the residue with diethyl ether to induce crystallization, then filter the white solid. Wash the crystals with cold methanol or a methanol/ether mixture to remove impurities.[16]

-

Characterization : Dry the final product under vacuum and confirm its identity and purity by measuring its melting point and acquiring an NMR spectrum.

Protocol 2: HPLC Analysis for Purity Assessment

This protocol provides a robust method for determining the purity of a sample of L-histidine methyl ester dihydrochloride.[11]

Rationale : A mixed-mode column is chosen to provide both hydrophobic and cation-exchange retention mechanisms, which is ideal for retaining and separating the polar, charged analyte from potential impurities like L-histidine. The acidic mobile phase ensures the analyte is protonated and interacts strongly with the stationary phase. UV detection at 200 nm provides high sensitivity as it is near the absorbance maximum for the peptide bond and other functional groups present.

Methodology :

-

Instrument and Column :

-

HPLC System with UV detector.

-

Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm) or equivalent.[11]

-

-

Mobile Phase Preparation :

-

Prepare a mobile phase consisting of 60% Acetonitrile and 40% Water.

-

Add sulfuric acid to a final concentration of 0.1%.

-

Filter and degas the mobile phase before use.

-

-

Standard and Sample Preparation :

-

Standard Solution : Accurately weigh ~10 mg of L-histidine methyl ester dihydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution.

-

Sample Solution : Prepare the sample to be tested in the same manner.

-

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 200 nm.[11]

-

Column Temperature : Ambient.

-

Injection Volume : 10 µL.

-

-

Analysis (Self-Validation) :

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system peaks interfere.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

-

Conclusion

L-Histidine methyl ester dihydrochloride is a strategically important derivative of a fundamental amino acid. Its chemical properties—governed by the interplay between the methyl ester, the α-amino group, and the imidazole side chain—make it an invaluable tool for peptide synthesis and biochemical research. Its enhanced solubility and stability as a dihydrochloride salt further broaden its utility in pharmaceutical development. A comprehensive understanding of its reactivity, particularly its susceptibility to hydrolysis, and the analytical methods for its characterization are essential for its successful and reliable application. By leveraging the insights and protocols detailed in this guide, researchers can confidently integrate this versatile compound into their workflows to advance scientific discovery.

References

-

Vertex AI Search. L-Histidine methyl ester dihydrochloride - SAFETY DATA SHEET. 3

-

Cole-Parmer. Material Safety Data Sheet - l-Histidine methyl ester dihydrochloride, 97%. 4

-

ResearchGate. Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling.

-

SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column.

-

PrepChem.com. Synthesis of K. L-Histidine, methyl ester, dihydrochloride.

-

Chem-Impex. L-Histidine methyl ester dihydrochloride.

-

Vulcanchem. Histidine methyl ester (1499-46-3) for sale.

-

United States Biological. L-Histidine Methyl Ester Dihydrochloride - Data Sheet.

-

RSC Publishing. J. Chem. SOC. (A), 1971.

-

ChemBK. L-Histidine methyl ester dihydrochloride.

-

Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - L-Histidine methyl ester dihydrochloride.

-

Fisher Scientific. SAFETY DATA SHEET - L(+)-Histidine methyl ester dihydrochloride.

-

Sigma-Aldrich. L-Histidine methyl ester 97%.

-

PubChem. Methyl L-histidinate dihydrochloride.

-

PMC. A Convenient Synthesis of Amino Acid Methyl Esters.

-

ChemicalBook. Methyl L-histidinate dihydrochloride(7389-87-9) 1H NMR spectrum.

-

ResearchGate. Chemical structure and ¹H NMR spectra of (a) L-histidine methyl ester....

-

SpringerLink. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine.

-

National Library of Medicine. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine.

Sources

- 1. Histidine methyl ester (1499-46-3) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. usbio.net [usbio.net]

- 6. Methyl L-histidinate dihydrochloride | C7H13Cl2N3O2 | CID 2723645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl L-histidinate dihydrochloride(7389-87-9) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl ester - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. prepchem.com [prepchem.com]

Structural Elucidation and Analytical Profiling of Methyl L-Histidinate Dihydrochloride

Executive Summary

Methyl L-histidinate dihydrochloride (CAS: 7389-87-9) is the methyl ester derivative of the essential amino acid L-histidine, stabilized as a double hydrochloride salt.[1][2][3][4][5] It serves as a critical intermediate in peptide synthesis, a standard in biochemical analysis, and a precursor for histidine-derivative drugs.[6]

This technical guide provides a comprehensive structural analysis, synthesizing physicochemical properties, spectroscopic signatures (NMR, IR, MS), and quality control protocols. It is designed for analytical chemists and formulation scientists requiring high-fidelity data for characterization and validation.

Physicochemical Baseline

The dihydrochloride salt form is preferred over the free base due to the basicity of the imidazole ring (

Table 1: Molecular Identity & Properties

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate dihydrochloride |

| Common Name | L-Histidine methyl ester dihydrochloride |

| CAS Number | 7389-87-9 |

| Molecular Formula | |

| Molecular Weight | 242.11 g/mol (Salt); 169.18 g/mol (Free Base) |

| Melting Point | 200°C – 208°C (Decomposition) |

| Solubility | High: Water (>100 mg/mL), Methanol, DMSO; Low: Acetone, Ether |

| Chirality | L-isomer (S-configuration) |

| Hygroscopicity | High (Requires desiccant storage) |

Synthesis & Reaction Mechanism

The standard industrial synthesis involves the esterification of L-histidine with methanol using thionyl chloride (

Diagram 1: Synthesis Pathway

The following diagram illustrates the conversion of L-Histidine to its methyl ester dihydrochloride form via acyl chloride activation.

Caption: Acid-catalyzed esterification mechanism via thionyl chloride activation.

Spectroscopic Elucidation

Accurate identification relies on a "fingerprint" approach combining NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: Deuterium Oxide (

-

Note: In

, the labile protons ( -

Internal Reference: TMSP (Sodium trimethylsilylpropanesulfonate) or residual HDO peak (~4.79 ppm).

Table 2: 1H NMR Assignments (400 MHz, D2O)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Imidazole C2-H | 8.60 – 8.75 | Singlet (s) | 1H | Most deshielded due to location between two nitrogens. |

| Imidazole C5-H | 7.40 – 7.55 | Singlet (s) | 1H | Aromatic proton, less deshielded than C2. |

| 4.45 – 4.55 | Triplet (t) | 1H | Deshielded by adjacent ester and ammonium group. | |

| Methyl Ester ( | 3.80 – 3.90 | Singlet (s) | 3H | Diagnostic Peak. Strong singlet confirming esterification. |

| 3.40 – 3.55 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center. |

Critical Insight: If the sample contains free L-histidine (hydrolysis impurity), the methyl ester singlet at ~3.85 ppm will decrease, and the

Infrared Spectroscopy (FT-IR)

The salt form presents specific vibrational modes distinct from the free base.

-

Ester Carbonyl (

): Sharp, intense band at 1740 – 1755 cm⁻¹ . (Different from the carboxylate -

Ammonium (

): Broad, multiple bands between 2600 – 3200 cm⁻¹ . -

Imidazole Ring: Characteristic breathing modes at 1580 – 1620 cm⁻¹ .

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (

). -

Molecular Ion (

): 170.1 m/z (Corresponds to the free base mass 169.1 + H). -

Fragment Ions:

-

110 m/z (Loss of methyl formate group

). -

82 m/z (Imidazole methyl cation).

-

Quality Control & Purity Profiling

Ensuring the absence of the free acid (L-Histidine) and maintaining optical purity are the primary QC objectives.

HPLC Method (Reverse Phase / Ion-Pairing)

Due to the high polarity of the molecule, standard C18 columns often fail to retain it. An ion-pairing reagent is required.

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

-